molecular formula C10H6O8-4 B098352 Ethylene dimaleate CAS No. 15498-42-7

Ethylene dimaleate

Cat. No.: B098352
CAS No.: 15498-42-7
M. Wt: 258.18 g/mol
InChI Key: SORHAFXJCOXOIC-CCAGOZQPSA-N
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Description

Ethylene dimaleate, also known as diethyl fumarate, is an organic compound with the chemical formula C10H10O8. It is a diester of fumaric acid and is characterized by its double bond in the (Z)-configuration. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene dimaleate can be synthesized through the esterification of fumaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethylene dimaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Fumaric acid or its derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethylene dimaleate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymerization reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethylene dimaleate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release fumaric acid, which can participate in metabolic pathways such as the citric acid cycle. Additionally, the compound’s double bond allows it to engage in various addition reactions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.

    Diethyl maleate: An isomer of diethyl fumarate with the (E)-configuration.

    Fumaric acid: The parent dicarboxylic acid of Ethylene dimaleate.

Uniqueness

This compound is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer. This configuration affects its reactivity and interactions in various chemical and biological processes.

Properties

CAS No.

15498-42-7

Molecular Formula

C10H6O8-4

Molecular Weight

258.18 g/mol

IUPAC Name

(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2-

InChI Key

SORHAFXJCOXOIC-CCAGOZQPSA-N

SMILES

C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O

Isomeric SMILES

C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O

Canonical SMILES

C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O

Key on ui other cas no.

15498-42-7

Origin of Product

United States

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